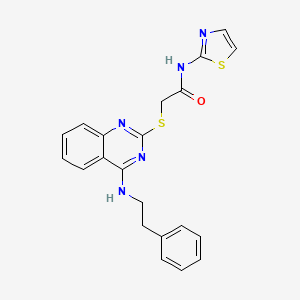
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinazoline core, a phenethylamino group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The thiazole ring is then incorporated via a cyclization reaction, and the final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products. Industrial-scale synthesis also emphasizes the use of environmentally friendly reagents and sustainable practices to reduce the environmental impact.
化学反应分析
Types of Reactions
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazoline and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted quinazolines and thiazoles.
科学研究应用
2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives and thiazole-containing molecules, such as:
- 4-(phenethylamino)quinazoline
- N-(thiazol-2-yl)acetamide
- Quinazoline-based tyrosine kinase inhibitors
Uniqueness
What sets 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of both the quinazoline and thiazole rings, along with the phenethylamino group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-18(25-20-23-12-13-28-20)14-29-21-24-17-9-5-4-8-16(17)19(26-21)22-11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,22,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYXGRRLTDVHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)
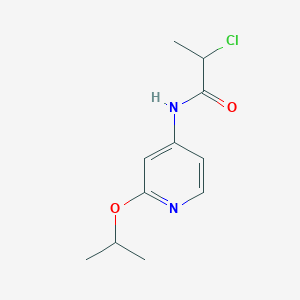
![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)
![5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3011109.png)
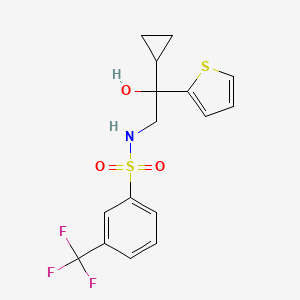
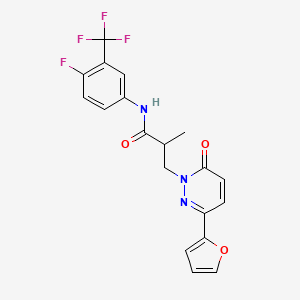
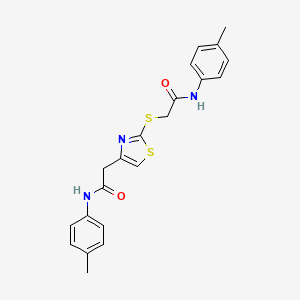

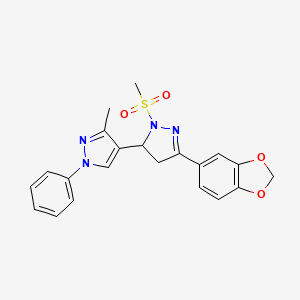
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
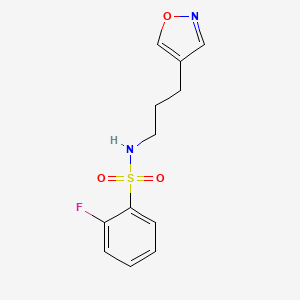
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

